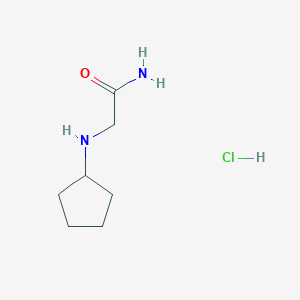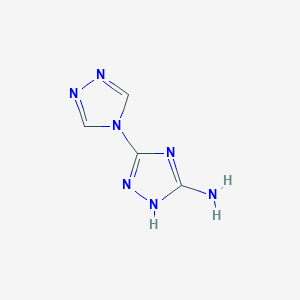
(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
Vue d'ensemble
Description
Methenamine, a compound with a similar structure, is an antibacterial medicine used to treat or prevent bladder infections . It’s a heterocyclic organic compound with a cage-like structure .
Synthesis Analysis
The synthesis of similar compounds often involves the use of different organic solvents at various stages . For instance, the synthesis of N-Methylamphetamine involves the extraction of (S)-pseudoephedrine from a decongestant, which is then reduced to form (S)-N-methylamphetamine .Molecular Structure Analysis
The molecular structure of these compounds often includes a nitrogen atom, which can accept a hydrogen ion, making these compounds act as bases .Chemical Reactions Analysis
Phenylamine, a primary amine like the requested compound, reacts with acids like hydrochloric acid . It also reacts with acyl chlorides and acid anhydrides where it acts as a nucleophile .Physical And Chemical Properties Analysis
These compounds often have specific physical and chemical properties. For instance, metformin hydrochloride, a widely used drug to treat diabetes mellitus, has specific physical and chemical properties that allow for quality assessment .Applications De Recherche Scientifique
Industrial Synthesis of Antidepressants
A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, utilizes intermediates related to (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride. The process involves the formation of a stable N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, followed by a stereoselective reduction to produce the required cis-racemic amine. This method offers advantages over traditional processes, including environmental and safety considerations (Vukics et al., 2002).
Hydrogenation Reactions with Ruthenium Complexes
(4-Phenylquinazolin-2-yl)methanamine, synthesized from glycine, was used to form N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent performance in transfer hydrogenation reactions of acetophenone derivatives, achieving high conversions and turnover frequency values. This indicates a potential role of related compounds in catalytic processes (Karabuğa et al., 2015).
Fluorescence Switching and Chemical Sensing
A derivative of tetraphenylethene, facilely prepared from bis(4-(diethylamino)phenyl)methanone, exhibits aggregation-induced emission and high solid-state fluorescence quantum yields. This compound can reversibly switch fluorescence in response to acidic and basic solutions and hydrochloride vapor, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Crystallographic Studies
The crystal structures of two imidazole-4-imines, including (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, demonstrated significant isomorphism, indicating the importance of weak interactions such as C–H···N hydrogen bonds and π–π interactions in their crystal packing. This study underscores the role of these interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(S)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRBUXOILBKFH-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679458 | |
| Record name | (S)-1-(4-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride | |
CAS RN |
451503-28-9 | |
| Record name | (S)-1-(4-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B1453245.png)

![2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile](/img/structure/B1453248.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B1453251.png)



![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)


![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)